molecular formula C20H23FN2O2S B2895749 N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide CAS No. 716374-42-4

N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2895749
CAS No.: 716374-42-4
M. Wt: 374.47
InChI Key: YTMXFXCIRZRDAL-XDOYNYLZSA-N
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Description

N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly involving the fluorobenzene moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine: In medicine, N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide may have potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • (NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-chlorobenzenesulfonamide
  • (NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-bromobenzenesulfonamide

Comparison: Compared to its analogs, N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-15-12-16(2)14-23(13-15)20(17-6-4-3-5-7-17)22-26(24,25)19-10-8-18(21)9-11-19/h3-11,15-16H,12-14H2,1-2H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMXFXCIRZRDAL-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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